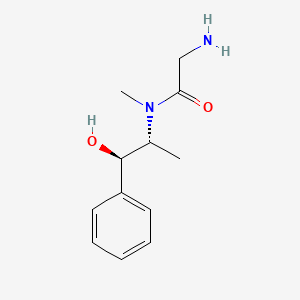

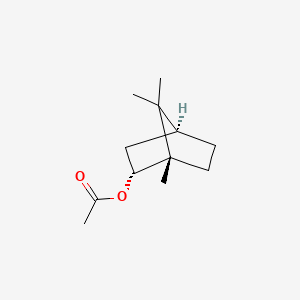

(R,R)-(+)-Pseudoephedrine glycinamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of (R,R)-(+)-Pseudoephedrine glycinamide can be approached through multiple methodologies. A notable method involves the diastereoselective alkylation of the imine derived from Myers (+)-pseudoephedrine glycinamide, allowing for the synthesis of (R)-α-amino acids under mild conditions (Guillena & Nájera, 2001). Another approach includes a one-step synthesis from Gly-OMe and pseudoephedrine, showcasing its versatility as a precursor (Myers, Yoon, & Gleason, 1995).

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis of α-Amino Acids : (R,R)-(+)-Pseudoephedrine glycinamide is used for the diastereoselective alkylation of alkyl halides under phase transfer conditions, leading to the synthesis of (R)-α-amino acids. This process allows for the efficient and mild hydrolysis of the alkylated products (Guillena & Nájera, 2001).

Synthesis of Specific α-Amino Acids : Applications include the synthesis of l-allylglycine and N-Boc-l-allylglycine through alkylation reactions involving (R,R)-(+)-pseudoephedrine (Myers & Gleason, 2003).

One-Step Synthesis of Pseudoephedrine Glycinamide : Both enantiomers of pseudoephedrine glycinamide can be synthesized through either a standard two-step coupling process or a more economical one-step reaction, showcasing its versatility as a precursor for α-amino acid synthesis (Myers, Yoon, & Gleason, 1995).

Synthesis of Natural Antiproliferative Agents : This compound has been used in the enantioselective synthesis of quinocarcin, a natural antiproliferative agent. This involves condensation of optically active α-amino aldehyde intermediates derived from (R,R)-pseudoephedrine glycinamide (Kwon & Myers, 2005).

Methodology for Synthesizing d- and l-α-Amino Acids : It is a key component in a practical methodology to synthesize d- and l-α-amino acids, as well as N-protected α-amino acids and N-methyl-α-amino acids, showcasing its broad utility in organic synthesis (Myers, Gleason, Yoon, & Kung, 1997).

Eigenschaften

IUPAC Name |

2-amino-N-[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-9(14(2)11(15)8-13)12(16)10-6-4-3-5-7-10/h3-7,9,12,16H,8,13H2,1-2H3/t9-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASDPMXCBLHKCI-SKDRFNHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N(C)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C1=CC=CC=C1)O)N(C)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bromo-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane](/img/structure/B1142010.png)

![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-[(4-aminophenyl)sulfonyl]amino]propyl]carbamic Acid tert-But](/img/structure/B1142029.png)